(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
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Overview
Description
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex organic molecule that features a combination of several distinct chemical structures It includes an azetidine ring, a dihydroisoquinoline moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone typically involves multi-step organic synthesis techniques. A general synthetic route might include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Synthesis of the Dihydroisoquinoline Moiety: This part of the molecule can be synthesized via Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.
Construction of the Thiazole Ring: The thiazole ring can be synthesized using Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the synthesized fragments using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.
Substitution: The azetidine and thiazole rings can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted azetidines and thiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its diverse functional groups.
Medicine
Medically, the compound could be investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, altering their function. The azetidine and thiazole rings might facilitate binding to specific sites, while the dihydroisoquinoline moiety could modulate the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanol: Similar structure but with an alcohol group instead of a methanone.
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)ethanone: Similar structure but with an ethanone group.
Uniqueness
The uniqueness of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
Biological Activity
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a synthetic organic molecule notable for its complex structure, which includes functional groups that suggest potential biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound features:
- Azetidine ring : A four-membered nitrogen-containing ring that may influence its pharmacological properties.
- Dihydroisoquinoline moiety : A bicyclic structure that is often associated with various biological activities.
- Thiazole group : Known for its role in medicinal chemistry, particularly in antimicrobial and anticancer agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibitory activity against monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism .
- Receptor Interaction : The structural components may allow binding to various receptors, modulating cellular responses. This includes potential interactions with neurotransmitter receptors or other signaling pathways.
- Signal Transduction Modulation : By influencing intracellular signaling cascades, the compound could affect gene expression and cellular behavior.
In Vitro Studies
Recent studies have utilized various assays to evaluate the biological activity of similar compounds:
- MAO Inhibition Assays : Compounds structurally related to our target have demonstrated significant inhibition of MAO-A and MAO-B isoenzymes. For example, compounds with thiazole rings showed IC50 values in the low micromolar range, indicating potent inhibitory effects .
Table 1: MAO Inhibition Activity of Related Compounds
Compound | IC50 (μM) | Mechanism |
---|---|---|
Compound A | 0.060 ± 0.002 | MAO-A Inhibitor |
Compound B | 0.241 ± 0.011 | MAO-A Inhibitor |
Compound C | 0.500 ± 0.050 | MAO-B Inhibitor |
Case Studies
- Antidepressant Activity : Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models, likely due to their ability to modulate monoamine levels through MAO inhibition .
- Antimicrobial Properties : Some derivatives have shown significant antimicrobial activity against various pathogens, attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes .
- Cancer Cell Line Studies : Preliminary studies on cancer cell lines have suggested that these compounds can induce apoptosis and inhibit proliferation, making them candidates for further development as anticancer agents.
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the azetidine ring through cyclization.
- Synthesis of the dihydroisoquinoline moiety via hydrogenation.
- Coupling reactions to form the final product.
Table 2: Synthetic Routes for Similar Compounds
Step | Reaction Type | Conditions |
---|---|---|
1 | Cyclization | Heat, solvent |
2 | Hydrogenation | Catalyst presence |
3 | Coupling | Base catalysis |
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-12-17(23-13(2)19-12)18(22)21-10-16(11-21)20-8-7-14-5-3-4-6-15(14)9-20/h3-6,16H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVFXIJFDUNJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.